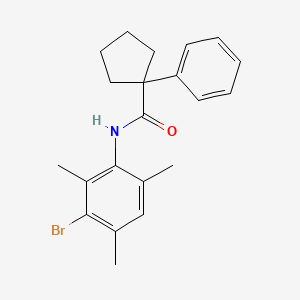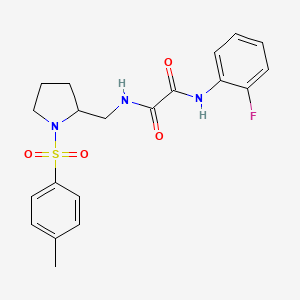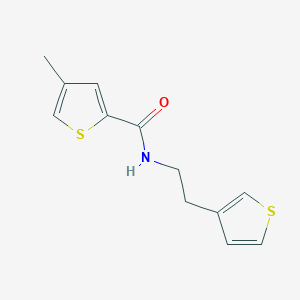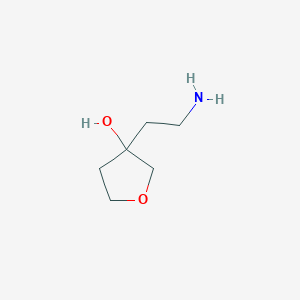
N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C21H24BrNO and a molecular weight of 386.3 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a formamide moiety attached to a phenylcyclopentyl group and a 3-bromo-2,4,6-trimethylphenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 386.3 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Molecular Docking Study and Hirshfeld Surface Analysis of Formamide Derivative
Formamide derivatives, such as N-(4-Bromo-Phenyl)-Formamide, have been studied for their antimicrobial properties. These compounds, which include the bromo-phenyl moiety substituted at nitrogen, have shown moderate antimicrobial activity. The molecular structure and crystal packing stability are investigated using Hirshfeld surface analysis and 2D fingerprint plots. Docking studies reveal the structure-function relationship of these compounds with various receptors, providing insights into their potential pharmaceutical applications (Malek, Patel, Shah, & Gandhi, 2020).
Palladium-Catalyzed Aminocarbonylation of Aryl Halides Using N-Substituted Formamides
N-substituted formamides are utilized in a novel palladium-catalyzed aminocarbonylation process. This method is carbon-monoxide-free and involves the coupling of various N-substituted formamides with aryl iodides and bromides. The approach is significant for its wide applicability and the elimination of toxic carbon monoxide gas, highlighting its potential in the synthesis of various chemical products (Sawant, Wagh, Bhatte, & Bhanage, 2011).
Cu-Catalyzed Aryl Amidation for Quinazolinones Synthesis
Copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide leads to the direct synthesis of 3-substituted quinazolinones. This method highlights the potential of formamide derivatives in the synthesis of quinazolinones, a compound class with various pharmaceutical applications. The study emphasizes the unique reactivity of formamides in facilitating specific organic transformations (Xu, Jiang, & Ma, 2012).
Synthesis of N-Formyl Morpholine as Green Solvent
Formamides like N-formylmorpholine, characterized by chemical stability and non-toxicity, are synthesized for use as green solvents. Their unique structure allows compatibility with various hydrocarbons, reducing the volatility of aromatics. This research underlines the ecological advantages of using formamide derivatives as green solvents in the synthesis of heterocyclic compounds (Ghasemi, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-bromo-2,4,6-trimethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO/c1-14-13-15(2)19(16(3)18(14)22)23-20(24)21(11-7-8-12-21)17-9-5-4-6-10-17/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMQSWRZWXWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)
![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2465044.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465045.png)


![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)

![6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2465052.png)
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)